N-[4-({4-[(3,4-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)phenyl]acetamide
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Description
N-[4-({4-[(3,4-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)phenyl]acetamide is a useful research compound. Its molecular formula is C23H27N7O2 and its molecular weight is 433.516. The purity is usually 95%.
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Biological Activity
N-[4-({4-[(3,4-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)phenyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and oxidative stress mitigation. This article provides an in-depth analysis of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C24H28N6O3, with a molecular weight of 448.5 g/mol. The compound features a triazine core structure that is known for its diverse biological activities.
Research indicates that compounds containing the triazine moiety exhibit significant biological activities due to their ability to interact with various biological targets. Specifically, the presence of morpholine and dimethylphenyl groups enhances the compound's efficacy in inhibiting cancer cell proliferation and modulating oxidative stress responses.
Antioxidative Activity
A study highlighted the antioxidative potential of triazine derivatives, demonstrating that compounds similar to this compound showed high inhibition rates against cation radicals. For instance, certain derivatives exhibited EC50 values ranging from 17.16 to 27.78 μM, significantly lower than standard antioxidants like Trolox (EC50 = 178.33 μM) and ascorbic acid (EC50 = 147.47 μM) . This suggests a strong potential for mitigating oxidative stress-related diseases.
Anticancer Activity
Recent studies have focused on the anticancer properties of triazine derivatives. A specific investigation into sulfonamide-triazine hybrids demonstrated their ability to reduce inflammation and inhibit cancer cell growth in vitro. The study found that these compounds could induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Studies
- In Vitro Studies : A series of in vitro experiments assessed the cytotoxicity of this compound against several cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at concentrations above 10 µM.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups. The mechanisms were attributed to both direct cytotoxic effects on tumor cells and indirect effects through immune system modulation.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
N-[4-[[4-(3,4-dimethylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O2/c1-15-4-5-20(14-16(15)2)26-22-27-21(28-23(29-22)30-10-12-32-13-11-30)25-19-8-6-18(7-9-19)24-17(3)31/h4-9,14H,10-13H2,1-3H3,(H,24,31)(H2,25,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZDPQUGYVLIOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)NC(=O)C)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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